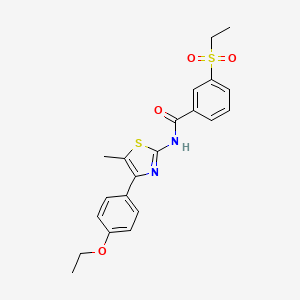

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-4-27-17-11-9-15(10-12-17)19-14(3)28-21(22-19)23-20(24)16-7-6-8-18(13-16)29(25,26)5-2/h6-13H,4-5H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXDWFWMOXFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methylthiazole, followed by sulfonation and subsequent amidation with 3-ethylsulfonylbenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been investigated for their antimicrobial properties. Research indicates that compounds with thiazole structures often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis and Aspergillus niger . The mechanism of action typically involves the inhibition of key enzymes or disruption of cellular processes in pathogens.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways . The specific interactions with molecular targets within cancer cells are still under investigation, but preliminary findings indicate promising results.

Case Study 1: Antimicrobial Efficacy

A study published in the Chemistry & Biology Interface journal evaluated a series of thiazole derivatives for their antimicrobial activity. The researchers synthesized compounds similar to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide and tested them against various bacterial strains. The results indicated that certain derivatives showed significant inhibition of bacterial growth, supporting the potential use of thiazole compounds in treating infections .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazole derivatives, researchers explored their effects on human cancer cell lines. The study demonstrated that specific thiazole compounds could induce cell death in cancer cells while sparing normal cells, highlighting their selective toxicity and potential as therapeutic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

- N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzoate

Uniqueness

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, which combines a thiazole ring with an ethylsulfonyl group and an ethoxyphenyl moiety, suggests potential therapeutic applications, particularly in oncology and antimicrobial treatments.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide |

| CAS Number | 922822-85-3 |

| Molecular Formula | C21H22N2O4S2 |

| Molecular Weight | 430.5 g/mol |

The biological activity of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, contributing to its anticancer and antimicrobial properties. The thiazole moiety is particularly significant in enhancing the compound's affinity for biological targets due to its ability to participate in hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research indicates that compounds similar to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of caspase pathways.

A comparative analysis of related thiazole compounds showed that they could effectively inhibit the proliferation of breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like cisplatin, indicating their potential as alternative therapeutic agents .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the ethylsulfonyl group enhances solubility and bioavailability, making these compounds effective against a range of bacterial and fungal pathogens. Preliminary studies suggest that N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide exhibits comparable activity to established antibiotics, suggesting its potential use in treating infections resistant to conventional therapies .

Case Studies

- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various thiazole derivatives found that those with similar structural characteristics to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide demonstrated enhanced potency against cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that modifications in substituents significantly influenced anticancer activity.

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with ethoxy and sulfonyl substitutions exhibited notable inhibition zones in agar diffusion assays, suggesting their potential as broad-spectrum antimicrobials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how can purity be validated?

- Methodology : The compound’s thiazole and sulfonamide moieties suggest a multi-step synthesis. A typical approach involves coupling a pre-formed thiazole intermediate (e.g., 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine) with 3-(ethylsulfonyl)benzoyl chloride in anhydrous pyridine under inert conditions, as seen in analogous sulfonamide syntheses . Post-reaction, purification via flash chromatography or recrystallization is critical. Validate purity using HPLC (>95% by area normalization) and confirm identity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology : Prioritize target-agnostic assays to identify broad bioactivity. For antimicrobial potential, use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth dilution . For antitumor activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Q. What analytical techniques are essential for structural characterization?

- Methodology : Use single-crystal X-ray diffraction to resolve stereochemistry and confirm substituent positioning, especially for the thiazole and sulfonamide groups . Complement with FT-IR to identify functional groups (e.g., S=O stretching at ~1150–1300 cm) and -NMR to verify aromatic proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodology : Systematically modify substituents (e.g., ethoxy→methoxy, ethylsulfonyl→methylsulfonyl) and assess impact on bioactivity. Use molecular docking to predict binding affinities to targets like kinase enzymes or bacterial DNA gyrase. For example, replace the 4-ethoxyphenyl group with halogenated analogs to evaluate hydrophobicity effects . Validate SAR trends with in vitro/in silico correlation (IVIVC) models .

Q. What strategies address contradictions in biological activity across different experimental models?

- Methodology : If antimicrobial activity is observed in vitro but not in vivo, assess compound stability in physiological conditions (e.g., plasma protein binding via equilibrium dialysis) or bioavailability (e.g., Caco-2 permeability assays). For inconsistent cytotoxicity data, verify assay conditions (e.g., serum interference, incubation time) and use orthogonal assays (e.g., Annexin V/PI staining for apoptosis) .

Q. How can the mechanism of action be elucidated for this compound’s antitumor effects?

- Methodology : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle). Validate targets via Western blot (e.g., caspase-3 cleavage, p53 upregulation). Use CRISPR-Cas9 knockout models to confirm target dependency . For kinase inhibition, conduct ATP-competitive binding assays with recombinant enzymes (e.g., SphK1 or EGFR) .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- Methodology : Employ ADMET prediction software (e.g., SwissADME, ProTox-II) to estimate metabolic sites (e.g., sulfonamide oxidation) and toxicity endpoints (e.g., hepatotoxicity). Validate with in vitro cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) and Ames tests for mutagenicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.